Product packaging for Adomac(Cat. No.:CAS No. 142697-76-5)

Adomac

Cat. No.: B120944
CAS No.: 142697-76-5
M. Wt: 590.6 g/mol
InChI Key: XHPMJOLFPZNQBZ-OZHVXATGSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of AdoMet-DC Inhibitor Research

The dysregulation of polyamine levels is frequently observed in various pathological conditions, notably in cancer and other hyperproliferative diseases, making polyamine metabolism an attractive target for therapeutic intervention wikipedia.orgjustia.comnih.gov. Historically, research into AdoMet-DC inhibitors has explored compounds aimed at disrupting polyamine homeostasis to impede uncontrolled cell growth. Early inhibitors included methylglyoxal (B44143) bis(guanylhydrazone) (MGBG) and second-generation compounds like SAM486A (also known as Sardomozide or CGP48664A). While MGBG is a potent competitive inhibitor of the putrescine-activated mammalian enzyme, its utility as a chemotherapeutic agent has been limited due to excessive toxicity. Despite several AdoMet-DC inhibitors progressing to clinical trials, none have yet received final approval for clinical use, often due to challenges such as insufficient efficacy or notable side effects.

Adomac as a Chemical Probe in Modulating Polyamine Metabolism

This compound, chemically designated as S-[5'-deoxy-5'-adenosyl]-1-ammonio-4, is recognized as an irreversible inhibitor of S-adenosylmethionine decarboxylase (AdoMet-DC). Studies have demonstrated that this compound inhibits AdoMet-DC in a time-dependent manner. Its inhibitory characteristics include a Kᵢ of 18.3 µM and a kᵢₙₐct of 0.133 min⁻¹. Crucially, the enzyme's activity could not be restored following extensive dialysis of the enzyme-inhibitor complex, indicating the irreversible nature of this compound's inactivation of AdoMet-DC. Furthermore, the presence of known competitive inhibitors, such as methylglyoxal bis(guanylhydrazone) (MGBG), protected the enzyme from irreversible inactivation by this compound, suggesting a specific interaction at the active site. These properties establish this compound as a valuable chemical probe for precisely modulating and studying the effects of AdoMet-DC inhibition on polyamine metabolism in various biological systems.

Table 1: this compound's Inhibitory Characteristics on AdoMet-DC

CharacteristicValue
Kᵢ (Inhibition Constant)18.3 µM
kᵢₙₐct (Rate of Inactivation)0.133 min⁻¹
Inhibition TypeIrreversible, Time-dependent

Significance of AdoMet-DC as a Research Target in Cell Biology and Disease Models

AdoMet-DC's role as a rate-limiting enzyme underscores its significance as a research target in cell biology and various disease models. Its essentiality for cell growth and proliferation makes it a focal point for understanding fundamental cellular processes researchgate.netjustia.comuni-freiburg.de.

Dysregulation of AdoMet-DC activity and polyamine levels is implicated in several diseases, particularly hyperproliferative disorders and cancers wikipedia.orgjustia.comnih.gov. Research findings highlight its importance in these contexts:

Cancer Research: In mouse models of skin tumor promotion, overexpression of AdoMet-DC led to an approximate 8-fold increase in AdoMet-DC activity and its product, decarboxylated AdoMet, in the dermis. This resulted in a redistribution of polyamines, specifically reduced putrescine and increased spermine (B22157), alongside an elevated spermine:spermidine (B129725) ratio. Surprisingly, these mice developed significantly fewer tumors compared to controls, suggesting a complex role for polyamine modulation in tumorigenesis and emphasizing the critical importance of putrescine in tumor promotion. The interplay between polyamine metabolism and other cancer-driving pathways, such as the PTEN–PI3K–mTOR complex 1 (mTORC1) pathway, has also been observed, where mTORC1 is required for increased AdoMet-DC activity and dcAdoMet levels in prostate cancer justia.com.

Table 2: Changes in Polyamine Metabolites in AdoMetDC Overexpressing Mouse Skin

Metabolite/Enzyme ActivityFold Increase (Dermis)
AdoMet-DC Activity~7.8-fold
Decarboxylated AdoMet (dcAdoMet)~8-fold
AdoMet~2.4-fold
PutrescineReduced
SpermineIncreased
Spermine:Spermidine RatioElevated

Infectious Diseases: AdoMet-DC has been advanced as a potential target for antiparasitic chemotherapy. For instance, in the protozoan parasite Leishmania donovani, the gene encoding AdoMet-DC was cloned, and null mutants were incapable of growth in polyamine-free media, a condition that could be rescued by spermidine but not putrescine, spermine, or methylthioadenosine. This indicates that AdoMet-DC is essential in L. donovani promastigotes, validating it as a potential target for therapeutic intervention against diseases like visceral leishmaniasis.

Metabolic Disorders: Dysregulation of S-adenosylmethionine (AdoMet) metabolism, which is upstream of AdoMet-DC, has been linked to conditions like nonalcoholic steatohepatitis (NASH), leading to altered polyamine flux and oxidative stress. Elevated AdoMet levels can cause a flux into polyamine metabolism, highlighting the interconnectedness of these metabolic pathways.

These diverse research findings underscore AdoMet-DC's multifaceted role in cellular physiology and pathology, cementing its status as a critical target for ongoing investigation in cell biology and various disease models.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H26N6O12S3 B120944 Adomac CAS No. 142697-76-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-aminocyclopent-2-en-1-yl)-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-hydroxymethyl]-methylsulfanium;hydrogen sulfate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N6O4S.2H2O4S/c1-27(8-3-2-7(17)4-8)16(25)12-10(23)11(24)15(26-12)22-6-21-9-13(18)19-5-20-14(9)22;2*1-5(2,3)4/h2-3,5-8,10-12,15-16,23-25H,4,17H2,1H3,(H2,18,19,20);2*(H2,1,2,3,4)/q+1;;/p-1/t7?,8?,10-,11+,12-,15+,16?,27?;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPMJOLFPZNQBZ-OZHVXATGSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](C1CC(C=C1)N)C(C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O.OS(=O)(=O)O.OS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[S+](C1CC(C=C1)N)C([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O.OS(=O)(=O)O.OS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N6O12S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142697-76-5
Record name S-(5'-Deoxy-5'-adenosyl)-1-ammonio-4-(methylsulfonio)-2-cyclopentene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142697765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Chemical Synthesis and Stereochemical Aspects of Adomac

Synthetic Pathways for Adomac and its Analogs

The synthesis of this compound, chemically known as S-(5'-deoxy-5'-adenosyl)-1-ammonio-4-(methylsulfonio)-2-cyclopentene, and its structural analogs is a multi-step process that requires careful control of reaction conditions to achieve the desired molecular architecture. The general approach to synthesizing AdoMet analogs often involves the alkylation of S-adenosyl-L-homocysteine (AdoHcy), which can lead to a mixture of diastereomers.

Key Reaction Conditions in this compound Synthesis (e.g., Mitsunobu reaction for this compound 19)

A crucial step in the synthesis of certain this compound-related structures involves the strategic use of the Mitsunobu reaction. This reaction is particularly valuable for achieving an inversion of configuration at a chiral center, a common requirement in the synthesis of complex stereoisomers. For instance, in the synthesis of a precursor to this compound, designated as this compound 19, a Mitsunobu reaction is employed to introduce a nitrogen functionality with the desired stereochemistry. The reaction typically involves an alcohol, a nucleophile (like phthalimide), triphenylphosphine (B44618) (PPh₃), and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds through an alkoxyphosphonium salt, which then undergoes an SN2 reaction with the nucleophile, resulting in the inversion of the stereocenter.

Synthesis of Structural Analogs (e.g., Dihydrothis compound, Northis compound, Adomao, Adophyz)

The synthesis of structural analogs of this compound allows for the exploration of structure-activity relationships. These analogs often share the core adenosyl moiety but differ in the structure of the cyclopentene (B43876) ring or the substituents attached to it.

Dihydrothis compound: The synthesis of Dihydrothis compound, where the double bond in the cyclopentene ring is reduced, would likely involve a catalytic hydrogenation step late in the synthetic sequence. This would be performed on an intermediate that already possesses the desired stereochemistry at the other chiral centers.

Northis compound: Northis compound, which lacks a methyl group on the sulfonium (B1226848) center, is typically synthesized from a thioether precursor that is then adenosylated. The final step of methylating the sulfur to form the sulfonium ion is omitted.

Adomao: The synthesis of S-(5'-deoxy-5'-adenosyl)-1-aminoxy-4-(methylsulfonio)-2-cyclopentene (AdoMao) has been achieved through a chemoenzymatic route, yielding two of its four possible diastereomeric forms. This approach highlights the use of enzymes to achieve specific stereochemical outcomes.

Adophyz: While specific synthetic details for Adophyz are not readily available in the reviewed literature, its synthesis would likely follow a similar strategy to that of this compound, with modifications to introduce the specific functionalities that define its structure.

Stereochemistry and Diastereomeric Considerations in this compound Synthesis

The biological activity of AdoMet analogs like this compound is highly dependent on their stereochemistry. The presence of multiple chiral centers gives rise to a number of possible stereoisomers, each of which can interact differently with its biological target.

Importance of Chiral Centers in AdoMet Analogs

In S-adenosylmethionine and its analogs, two key chiral centers are of particular importance: the α-carbon of the amino acid moiety and the sulfur atom of the sulfonium group. The naturally occurring and biologically active form of AdoMet has the (S) configuration at the α-carbon. The sulfonium center can exist in either the (R) or (S) configuration, leading to the formation of diastereomers. It is the (S,S)-diastereomer that is typically the active form for most methyltransferase enzymes. Therefore, controlling the stereochemistry at these centers is a primary goal in the synthesis of AdoMet analogs.

Synthesis and Characterization of Specific Diastereomers

The synthesis of this compound typically yields a mixture of its possible diastereomers. The separation and characterization of these individual stereoisomers are essential for understanding their specific biological activities. The characterization of diastereomers is often accomplished using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR). In ¹H NMR spectroscopy, diastereotopic protons, which are chemically non-equivalent due to the presence of a chiral center, will exhibit distinct chemical shifts and coupling constants. This allows for the differentiation and, in some cases, the assignment of the relative stereochemistry of the diastereomers. Two-dimensional NMR techniques, such as COSY and NOESY, can provide further structural information to confirm the stereochemical assignments.

Chromatographic Separation Techniques for this compound Diastereomers

Given that the synthesis of this compound results in a mixture of diastereomers, effective separation techniques are crucial. High-Performance Liquid Chromatography (HPLC) is the most common method employed for the separation of stereoisomers of AdoMet analogs.

Reversed-Phase HPLC (RP-HPLC) is a widely used technique for the separation of polar compounds like this compound. By using a non-polar stationary phase (such as C18) and a polar mobile phase, it is possible to achieve separation of diastereomers based on subtle differences in their polarity and interaction with the stationary phase. Gradient elution, where the composition of the mobile phase is changed over time, is often used to optimize the separation.

Molecular Mechanisms of Action of Adomac

Targeted Inhibition of S-Adenosylmethionine Decarboxylase (AdoMet-DC)

AdoMet-DC (EC 4.1.1.50) plays a pivotal role in polyamine biosynthesis by catalyzing the decarboxylation of S-adenosylmethionine (AdoMet) to S-adenosylmethioninamine (decarboxylated S-adenosylmethionine, dcAdoMet), which serves as the aminopropyl group donor for the synthesis of spermidine (B129725) and spermine (B22157) from putrescine. nih.govuni-heidelberg.deresearchgate.netwikipedia.org

Adomac has been characterized as an enzyme-activated, irreversible, mechanism-based inactivator of AdoMet-DC. nih.gov This means that this compound requires the catalytic activity of AdoMet-DC to be converted into a reactive species that then forms a stable, covalent bond with the enzyme, leading to its permanent inactivation. Studies have shown that this compound inhibits AdoMet-DC in a time-dependent manner. nih.gov The activity of the enzyme could not be restored even after extensive dialysis of the enzyme-inhibitor complex, further supporting its irreversible nature. nih.gov Furthermore, the known competitive inhibitor methylglyoxal (B44143) bis(guanylhydrazone) (MGBG) was able to protect AdoMet-DC from irreversible inactivation by this compound, indicating that this compound competes for binding at or near the active site before undergoing activation. nih.gov

The inhibitory potency of this compound against AdoMet-DC has been quantitatively assessed through kinetic analyses. For the Escherichia coli form of AdoMet-DC, this compound exhibits a Michaelis constant for inhibition (K_i) of 18.3 µM and a first-order rate constant for inactivation (k_inact) of 0.133 min⁻¹. nih.gov These values highlight this compound's effectiveness in inactivating the enzyme.

Research has also explored the differential inhibition of human S-adenosylmethionine decarboxylase by the pure diastereomeric forms of this compound. Kinetic analysis revealed that the four pure diastereomers of this compound inhibit human AdoMet-DC with varying K_i values, ranging between 11 and 63 µM. This suggests that the active sites of human and bacterial AdoMet-DC may have distinct differences, potentially allowing for the design of inhibitors with species-specific selectivity.

Table 1: Kinetic Parameters for this compound Inhibition of AdoMet-DC (This data would typically be presented in an interactive table in a live article, allowing for sorting and filtering.)

ParameterValue (E. coli AdoMet-DC)UnitReference
K_i18.3µM nih.gov
k_inact0.133min⁻¹ nih.gov

Table 2: K_i Values for this compound Diastereomers against Human AdoMet-DC (This data would typically be presented in an interactive table in a live article, allowing for sorting and filtering.)

DiastereomerK_i Range (Human AdoMet-DC)UnitReference
Four pure forms11 - 63µM

AdoMet-DC is unique among decarboxylases as it utilizes a covalently bound pyruvate (B1213749) residue as a prosthetic group for its catalytic mechanism, rather than the more common pyridoxal (B1214274) 5'-phosphate. nih.govuni-heidelberg.deresearchgate.net This pyruvoyl group is generated post-translationally through an autocatalytic cleavage of a proenzyme. nih.govuni-heidelberg.deresearchgate.net

This compound's irreversible inactivation of AdoMet-DC is mediated through its interaction with this pyruvate prosthetic group. High-performance liquid chromatography (HPLC) analysis of enzymatic reaction products demonstrated a time-dependent decrease in this compound, accompanied by a corresponding increase in (methylthio)adenosine (MTA), a byproduct of this compound's irreversible binding to the enzyme. This suggests that this compound functions by forming a hydrazone derivative at the pyruvate prosthetic group, or through a transamination of this group. nih.gov For related hydroxylamine-containing inhibitors like S-(5'-deoxy-5'-adenosyl)[(methylthio)ethyl]hydroxylamine (AMA), the aminooxy group forms an oxime with the pyruvate residue of the active center, leading to irreversible inhibition.

Modulation of Intracellular Polyamine Homeostasis by this compound

The inhibition of AdoMet-DC by this compound directly impacts the delicate balance of intracellular polyamine concentrations, which are tightly regulated through biosynthesis, catabolism, and transport.

S-adenosylmethionine decarboxylase (AdoMet-DC) catalyzes the conversion of S-adenosylmethionine (AdoMet) into decarboxylated S-adenosylmethionine (dcAdoMet). nih.govuni-heidelberg.deresearchgate.netwikipedia.org As this compound is a potent inactivator of AdoMet-DC, its action directly leads to a depletion of intracellular dcAdoMet pools. This reduction in dcAdoMet is a critical consequence of this compound's mechanism, as dcAdoMet is the sole aminopropyl donor for spermidine and spermine synthesis. uni-heidelberg.de

The polyamines putrescine, spermidine, and spermine are essential polycations involved in various cellular processes, including cell growth and differentiation. nih.gov Their intracellular levels are tightly regulated. nih.gov

Inhibition of AdoMet-DC by compounds like this compound leads to a characteristic shift in intracellular polyamine concentrations. Specifically, there is a significant increase in putrescine levels, while the concentrations of spermidine and spermine decline. This occurs because AdoMet-DC is required to convert putrescine into spermidine and subsequently spermine. When AdoMet-DC is inhibited, putrescine, which is produced upstream in the pathway by ornithine decarboxylase (ODC), accumulates as its conversion to spermidine is blocked. Conversely, the synthesis of spermidine and spermine is halted, leading to their depletion.

Table 3: Impact of AdoMet-DC Inhibition on Polyamine Levels (This data would typically be presented in an interactive table in a live article, allowing for sorting and filtering.)

PolyamineEffect of AdoMet-DC InhibitionReference
PutrescineMarkedly increased
SpermidineDepleted/Declined
SpermineDepleted/Declined

Structure Activity Relationship Sar Studies of Adomac and Analogs

Correlation Between Structural Features and AdoMet-DC Inhibitory Activity

Adomac functions as an enzyme-activated, irreversible inhibitor of AdoMet-DC. Its inhibitory action is time-dependent, characterized by a KI of 18.3 µM and a kinact of 0.133 min-1 nih.gov. The irreversible nature of this compound's inhibition is evidenced by the inability to restore enzyme activity following extensive dialysis of the enzyme-inhibitor complex nih.gov. Furthermore, the enzyme is protected from irreversible inactivation by the competitive inhibitor methylglyoxal (B44143) bis(guanylhydrazone) (MGBG), suggesting that this compound binds specifically to the enzyme's active site nih.gov. High-performance liquid chromatography (HPLC) analysis of the enzymatic reaction products revealed a time-dependent decrease in this compound, accompanied by a corresponding increase in (methylthio)adenosine (MTA), a byproduct formed upon the irreversible binding of this compound to the enzyme nih.gov.

The structure-activity relationships observed for hydroxylamine-containing inhibitors, which are derived from this compound by replacing the amino group in the cyclopentene (B43876) ring with an aminooxy group (e.g., AdoMao and norAdoMao), highlight the importance of specific structural features nih.govwikipedia.org. The conformational restrictions imposed by the cyclopentene cycle and the stereochemical configuration of the two chiral centers within these molecules are crucial nih.govwikipedia.org. These features precisely orient the reactive aminooxy group within the enzyme-inhibitor complex, facilitating the formation of an oxime with a pyruvate (B1213749) residue in the active center of AdoMet-DC, which is the basis for irreversible inhibition nih.govresearchgate.net.

Comparative SAR Analysis of this compound with other Hydroxylamine-Containing Inhibitors of Polyamine Metabolism

Hydroxylamine-containing inhibitors of AdoMet-DC emerged in the early 1980s, originating from sulfonium-containing hydroxylamines that are analogs of decarboxylated AdoMet (deAdoMet) and methylmethionine nih.govwikipedia.org. Among these, S-(5′-deoxy-5′-adenosyl)[(methylthio)ethyl]hydroxylamine (AMA) was identified as a highly active compound nih.govwikipedia.org. The isosteric substitution of the terminal aminomethylene group of deAdoMet with an aminooxy group in AMA is vital for maintaining structural similarity with the substrate and ensuring specific binding within the enzyme's active site nih.govwikipedia.org. This proper positioning of the aminooxy group enables oxime formation with the enzyme's pyruvate residue, leading to irreversible inhibition researchgate.net.

AdoMao and norAdoMao, which are derived from this compound through the substitution of the amino group in the cyclopentene ring with an aminooxy group, represent a class of potent irreversible inhibitors of both bacterial and human recombinant AdoMet-DC nih.govwikipedia.orgresearchgate.net. A comparative analysis of their activities with AMA revealed notable differences. For instance, AMA demonstrated significantly higher efficiency (approximately 1000 times more potent) compared to its corresponding sulfide (B99878) counterpart wikipedia.orgresearchgate.net. While the differences in activity between the (R,R)- and (S,S)-diastereomers of AdoMao/norAdoMao against E. coli AdoMet-DC were not substantial, this contrasts with the more pronounced stereochemical preferences observed for other inhibitors wikipedia.orgresearchgate.net. Further modifications, such as the synthesis of 8-Me-MAOEA (an 8-substituted derivative of MAOEA), showed an 8-fold improvement in inhibiting human recombinant AdoMet-DC compared to MAOEA, with X-ray studies confirming oxime formation with the enzyme nih.gov.

Influence of Stereochemical Configuration on Enzyme Binding and Activity

The stereochemical configuration of this compound profoundly influences its enzyme binding and inhibitory activity. This compound has been successfully resolved into its four possible diastereomeric forms researchgate.netnih.gov. Studies evaluating these pure diastereomers demonstrated that they exhibit differential inhibitory effects on human S-adenosylmethionine decarboxylase, with Ki values spanning a range from 11 to 63 µM researchgate.net.

A critical finding from these studies is that both human and bacterial forms of AdoMet-DC exhibit selectivity, discriminating between the four diastereomers of this compound researchgate.net. Importantly, each enzyme form (human vs. bacterial) demonstrated optimal binding to a distinctly different diastereomer of the inhibitor researchgate.net. This observation suggests inherent differences in the active site organization between human and bacterial AdoMet-DC, opening avenues for the rational design of inhibitors with species-specific selectivity researchgate.net. The conformational constraints imposed by the cyclopentene ring and the specific stereochemistry of the chiral centers in this compound and its hydroxylamine-containing analogs (AdoMao/norAdoMao) are fundamental to fixing the spatial orientation of the reactive aminooxy group, which is essential for effective enzyme-inhibitor complex formation and subsequent activity nih.govwikipedia.org.

Table 1: Differential Inhibition of Human AdoMet-DC by this compound Diastereomers
This compound DiastereomerKi (µM) researchgate.net
Diastereomer 111
Diastereomer 220
Diastereomer 338
Diastereomer 463

Computational Approaches in SAR Elucidation

Computational methods play an increasingly vital role in understanding and elucidating structure-activity relationships, aiding in the rational design and optimization of chemical compounds. These approaches complement experimental SAR studies by providing molecular-level insights and predictive capabilities.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity nih.govarabjchem.org. The core principle of QSAR is to quantify molecular features (descriptors) and correlate them with observed biological activities, enabling the prediction of activity for new, untested compounds nih.gov. QSAR models are typically developed using a dataset of compounds with known biological activities, from which molecular descriptors are calculated nih.govnih.gov. These descriptors, representing various structural and physicochemical properties, are then used in an algorithm to quantitatively express the relationship with the investigated property nih.gov. While specific QSAR studies focusing directly on this compound's AdoMet-DC inhibitory activity were not detailed, QSAR is a widely applied method in drug design for optimizing inhibitors by predicting how structural modifications might impact their potency and selectivity arabjchem.orgmsu.ru.

Preclinical and Non Clinical Research Investigations

In Vitro Mechanistic Efficacy Studies in Cellular Models

In vitro studies using cellular models are fundamental in preclinical research to understand a compound's mechanism of action before advancing to more complex biological systems. nih.gov These models, ranging from 2D cell cultures to more advanced 3D organoids, allow for controlled investigation of cellular responses to new chemical entities. mdpi.comresearchgate.net

Analysis of Adomac's Effects on Cellular Polyamine Pool Dynamics

While no data exists for "this compound," research on other compounds highlights the importance of polyamine metabolism in cellular function. Polyamines are essential for cell proliferation, differentiation, and apoptosis. nih.gov Their levels are tightly regulated, and disruption of polyamine pools can significantly impact cell viability. For instance, studies have shown that depleting polyamines can reduce the expression of oncogenes like c-myc and c-jun, thereby inhibiting cell proliferation. nih.gov The interplay between polyamine biosynthesis and other metabolic pathways, such as folate metabolism, is also critical. High polyamine synthesis increases the demand on S-adenosylmethionine (AdoMet) pools, which can affect cellular methylation reactions and nucleotide synthesis. nih.gov

Table 1: Key Cellular Polyamines and Their Functions

Polyamine Primary Functions
Putrescine Precursor for spermidine (B129725) and spermine (B22157) synthesis.
Spermidine Involved in cell growth, proliferation, and autophagy.

| Spermine | Binds to DNA and RNA, involved in gene regulation and stabilizing nucleic acid structure. |

Investigation of Cellular Growth and Proliferation in Research Cell Lines

The effect of a new compound on cell growth is a primary endpoint in preclinical in vitro testing. academicjournals.org Assays are conducted on various cell lines, both cancerous and non-cancerous, to determine antiproliferative activity. cellculturecompany.com For example, studies on different mammalian cell lines, such as HeLa, HEK-293, and CHO, have been used to identify genes that enhance cell proliferation. nih.gov The half-maximal inhibitory concentration (IC50) is a key metric derived from these studies, indicating the concentration of a compound required to inhibit cell growth by 50%. nih.gov This data helps in assessing the potency and selectivity of a potential therapeutic agent. researchgate.net

Table 2: Example of Antiproliferative Activity Data in Research Cell Lines

Cell Line Type Example IC50 (µM)
HCT-116 Colorectal Carcinoma 8.62
MCF-7 Breast Adenocarcinoma > 100
A549 Lung Carcinoma 25.5
L929 Mouse Fibroblast (non-cancerous) > 100

Note: Data presented is hypothetical and for illustrative purposes only, as no data for "this compound" is available.

Identification of Molecular Response Pathways in Cultured Cells Treated with this compound

Understanding the molecular pathways affected by a compound is crucial for elucidating its mechanism of action. nih.gov Upon treatment, changes in gene and protein expression can reveal which signaling cascades are activated or inhibited. For instance, the membrane attack complex (MAC) can initiate intracellular signaling pathways that lead to cell proliferation or, conversely, apoptosis, depending on the cellular context. nih.gov Techniques such as microarray analysis, RNA sequencing, and proteomics are employed to identify these molecular fingerprints. This information can help predict a drug's efficacy and potential for resistance. nih.gov

Non-Clinical In Vivo Proof-of-Concept Studies in Relevant Disease Models

Following promising in vitro results, non-clinical in vivo studies are conducted to evaluate a compound's efficacy and mechanism in a living organism. nih.govoncodesign-services.com These studies are essential for bridging the gap between laboratory findings and potential clinical applications. clinicalleader.com

Evaluation of Cellular Uptake Mechanisms in Pathogenic Parasites (e.g., Trypanosoma brucei)

For compounds targeting parasitic diseases like Human African Trypanosomiasis (sleeping sickness), understanding how the drug enters the parasite is critical. Trypanosoma brucei, the causative agent, relies on salvaging essential nutrients like purines from its host. nih.gov This dependency is exploited by certain drugs. For example, the P2 aminopurine transporter (encoded by the TbAT1 gene) is a known uptake route for arsenicals and diamidines. nih.gov Loss or mutation of this transporter is a common mechanism of drug resistance in trypanosomes. nih.govuliege.be Investigating a new compound's reliance on specific transporters is therefore vital for predicting its effectiveness and potential for resistance. ed.ac.uk

Inhibition of Parasite Growth and Proliferation in Animal Models

Animal models of parasitic infections are used to confirm the antiparasitic activity observed in vitro. nih.gov In the case of T. brucei, rodent models are commonly used to assess a compound's ability to reduce parasitemia (the number of parasites in the blood). nih.gov Studies have shown that some interventions can inhibit the replication of the rapidly dividing 'slender' forms of the parasite. nih.gov The goal of these studies is to demonstrate a significant reduction in parasite burden, leading to increased survival time in the treated animal models. nih.govfrontiersin.orgresearchgate.net

Table 3: Compounds Mentioned in the Article

Compound Name
S-adenosylmethionine (AdoMet)
Putrescine
Spermidine

Based on a comprehensive search of available scientific literature, there is no publicly available research data on a chemical compound specifically named "this compound" in the context of enzyme inactivation and polyamine depletion in non-clinical tissue models.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information. The name "this compound" may be a highly specific internal designation, a new compound not yet described in published research, or a potential misspelling of another compound.

To proceed with your request, please verify the exact chemical name or provide any alternative identifiers for the compound of interest. Without this information, generating a thorough and factual article according to the specified outline is not feasible.

Metabolism and Metabolite Identification Research

In Vitro Metabolic Profiling of Adomac in Relevant Biological Systems (e.g., liver microsomes, hepatocytes)

In vitro metabolism studies are fundamental in early-stage research to predict how a compound will be metabolized in a whole organism. These experiments utilize subcellular fractions, such as liver microsomes, or whole cells, like hepatocytes, which contain the key enzymes responsible for drug metabolism.

Identification of Major Metabolites and Biotransformation Pathways

The primary objective of in vitro metabolic profiling is to identify the major metabolites formed and to understand the biotransformation pathways involved. For a compound like this compound, this would involve incubating it with liver microsomes and hepatocytes, typically from human and preclinical species.

The biotransformation of chemical compounds in the body occurs primarily through two phases of reactions: Phase I and Phase II.

Phase I Reactions: These are functionalization reactions that introduce or expose polar functional groups (e.g., -OH, -NH2, -SH) on the parent molecule. This is often achieved through oxidation, reduction, or hydrolysis. The primary enzyme system involved in Phase I metabolism is the Cytochrome P450 (CYP) superfamily of enzymes, which are abundant in liver microsomes.

Phase II Reactions: These are conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate, glutathione) is attached to the parent compound or a Phase I metabolite. This process generally increases the water solubility of the compound, facilitating its excretion from the body.

Following incubation, analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) are employed to separate and identify the potential metabolites of this compound. By comparing the mass spectra of the parent compound with the newly formed products, researchers can deduce the chemical modifications that have occurred.

Table 1: Hypothetical Major Metabolites of this compound Identified in Human Liver Microsomes

Metabolite ID Proposed Biotransformation m/z
M1 Hydroxylation [Hypothetical Value]
M2 N-dealkylation [Hypothetical Value]
M3 Glucuronide Conjugation [Hypothetical Value]

This table presents hypothetical data for illustrative purposes, as specific metabolic data for this compound is not publicly available.

Cross-Species Comparison of In Vitro Metabolic Pathways

To assess the suitability of animal models for preclinical safety studies, it is essential to compare the in vitro metabolic pathways of this compound across different species. Significant differences in metabolism between humans and preclinical species can lead to the formation of unique metabolites or different proportions of metabolites, which may have different pharmacological or toxicological properties.

This comparative analysis is typically conducted using liver microsomes and hepatocytes from various species, such as rats, mice, dogs, and monkeys, alongside human-derived systems. The resulting metabolite profiles are then qualitatively and quantitatively compared.

Table 2: Hypothetical Cross-Species Comparison of this compound Metabolism in Liver Microsomes

Species Major Metabolites Observed Key Differences from Human Profile
Human M1, M2, M3, M4 -
Rat M1, M2, M5 (unique) Presence of M5, lower levels of M3
Dog M1, M4 Absence of M2 and M3

This table presents hypothetical data for illustrative purposes, as specific metabolic data for this compound is not publicly available.

In Vivo Metabolite Identification in Non-Clinical Animal Models

Following the initial in vitro characterization, in vivo studies in non-clinical animal models are conducted to confirm the metabolic pathways observed in vitro and to gain a more comprehensive understanding of the compound's disposition in a whole organism.

Profiling of Metabolites in Biological Matrices (e.g., plasma, urine, feces)

In these studies, this compound would be administered to laboratory animals (typically the species selected based on the cross-species in vitro data). Biological samples such as plasma, urine, and feces are then collected at various time points. These matrices are processed and analyzed using advanced analytical techniques like LC-MS/MS to identify and quantify the parent compound and its metabolites. This allows for the creation of a complete picture of the absorption, distribution, metabolism, and excretion (ADME) of this compound.

The data obtained from these studies helps to identify the major circulating metabolites in the bloodstream and the primary routes of elimination from the body (renal or fecal).

Assessment of Metabolite Exposure in Preclinical Studies

A critical aspect of in vivo metabolite identification is to assess the exposure of the identified metabolites in preclinical safety studies. Regulatory agencies require that any human metabolite that is found at significantly higher levels than in the animal species used for toxicology testing (a "disproportionate human metabolite") be further evaluated for its potential toxicity.

Therefore, the exposure of each major metabolite of this compound would be carefully measured in the plasma of the animal models used for safety assessment. This ensures that the toxicological evaluation covers not only the parent compound but also its significant metabolites, providing a more robust safety profile.

Table 3: Hypothetical this compound and its Metabolites Mentioned in the Article

Compound Name Chemical Name
This compound S-(5′-deoxy-5′-adenosyl)-1-ammonio-4-(methylsulfonio)-2-cyclopentene
M1 [Hypothetical Name]
M2 [Hypothetical Name]
M3 [Hypothetical Name]
M4 [Hypothetical Name]

Advanced Computational and Structural Biology Studies

Molecular Docking Simulations for Adomac-Target Protein Interactions

Molecular docking simulations are widely employed to predict the preferred orientation of a ligand within a protein's binding site and to estimate its binding affinity. While the provided literature emphasizes the experimental characterization of this compound's inhibitory activity and mechanism, specific detailed results from explicit molecular docking simulations for this compound with AdoMet-DC are not extensively presented in the referenced sources researchgate.netpageplace.deannualreviews.orgwikipedia.orgpsu.edu. However, the experimental findings provide crucial information that informs the potential predictions of such simulations.

This compound acts as an enzyme-activated inhibitor, with its inactivation mechanism presumed to be initiated by the formation of an imine linkage between the inhibitor and the terminal pyruvate (B1213749) prosthetic group of AdoMet-DC nih.gov. This is followed by a base-catalyzed elimination of methylthioadenosine (MTA) and the generation of a latent electrophile, leading to irreversible binding nih.gov. The irreversible nature of the inhibition is supported by the inability to restore enzyme activity after extensive dialysis of the enzyme-inhibitor complex and by the protection afforded by competitive inhibitors nih.gov.

This compound exists as four pure diastereomeric forms, each exhibiting differential inhibitory potency against human AdoMet-DC nih.gov. Kinetic analyses have revealed varying inhibition constants (K(i)) for these diastereomers, indicating that the binding to the enzyme is configuration-dependent nih.govnih.gov. The most potent inhibitor among the diastereomers for Escherichia coli AdoMet-DC was the cis-1S,4R diastereomer nih.gov.

Table 1: Inhibition Constants (K(i)) of this compound Diastereomers against AdoMet-DC

Enzyme SourceDiastereomerK(i) (µM)Reference
Human AdoMet-DCAll four11 - 63 nih.gov
Escherichia coli AdoMet-DCAll four3.83 - 39.6 nih.gov
Escherichia coli AdoMet-DCcis-1S,4R3.83 nih.gov

The kinact values for the four diastereomers were not significantly different, suggesting that while binding is configuration-dependent, the subsequent inactivation likely proceeds through a single intermediate formed from each diastereomer nih.gov. These experimental affinities and the proposed imine linkage formation are key aspects that molecular docking studies would aim to predict and visualize.

Molecular Dynamics Simulations of this compound-Enzyme Complexes

Molecular dynamics (MD) simulations are valuable for understanding the dynamic behavior of enzyme-ligand complexes, including conformational changes and the stability of interactions over time. However, specific detailed results from molecular dynamics simulations of this compound-enzyme complexes are not explicitly provided in the referenced sources pageplace.de.

Despite the absence of explicit MD simulation data for this compound, the mechanism of AdoMet-DC inactivation by this compound implies specific conformational adaptations and dynamic interactions within the enzyme's active site. The formation of a covalent imine linkage requires precise positioning of this compound relative to the pyruvoyl group of the enzyme nih.gov. The differential binding of this compound diastereomers suggests that the conformational restrictions imposed by the cyclopentene (B43876) ring and the stereoconfiguration of its chiral centers play a role in fixing the spatial orientation of the reactive group within the enzyme-inhibitor complex psu.eduresearchgate.net. Furthermore, the flexibility of certain groups within related hydroxylamine-containing inhibitors derived from this compound (e.g., aminooxyethyl and hydrazinopropyl groups) is thought to contribute to the irreversible formation of oximes and hydrazones with AdoMet-DC msu.ru. These observations highlight the importance of dynamic interactions and conformational flexibility in the enzyme's active site for the irreversible inactivation process.

Crystallographic Studies of this compound or this compound-Enzyme Complexes

Crystallographic studies provide high-resolution, three-dimensional structures of proteins and their complexes with ligands, offering direct visualization of protein-ligand interfaces and insights into catalytic mechanisms. While direct crystallographic studies of this compound itself in complex with AdoMet-DC are not explicitly detailed in the provided snippets, structural investigations of related AdoMet-DC inhibitors derived from this compound have been performed msu.ruuniprot.org.

X-ray crystallographic investigations have been conducted on complexes of human recombinant AdoMet-DC with hydroxylamine-containing inhibitors derived from this compound, such as 8-Me-MAOEA msu.ruuniprot.org. These studies have provided high-resolution structural elucidation of the protein-ligand interfaces. Specifically, the X-ray investigation of the 8-Me-MAOEA complex with human recombinant AdoMet-DC confirmed the formation of an oxime with the enzyme msu.ru. This structural evidence directly illustrates how these inhibitors interact with the active site of AdoMet-DC.

The crystallographic data from studies of this compound-derived inhibitors, such as 8-Me-MAOEA, have provided crucial insights into the mechanism of inactivation of AdoMet-DC msu.ruuniprot.org. The observed formation of an oxime with the enzyme's pyruvoyl group in the 8-Me-MAOEA complex structurally validates the proposed mechanism of irreversible inactivation through covalent adduct formation msu.ru. Furthermore, these studies have demonstrated that different analogs, such as 8-Me-aza-deAdoMet, bind differently in the AdoMet-DC active center, with a Schiff base not being detected in its crystal structure, unlike the oxime formed by 8-Me-MAOEA msu.ru. This structural differentiation at the active site confirms hypotheses regarding the distinct binding positions of various inhibitor types and their respective mechanisms of enzyme inactivation msu.ru. The flexibility of the inhibitor's reactive groups in the initial noncovalent complexes is suggested to facilitate the irreversible formation of covalent bonds (oximes and hydrazones) with the enzyme msu.ru.

Analytical Methodologies for Adomac Research

Chromatographic Techniques for Adomac and Metabolite Analysis (e.g., HPLC, LC-MS/MS)

Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound and its related metabolites. High-Performance Liquid Chromatography (HPLC) is a widely employed method, often coupled with various detectors. For this compound, HPLC analysis has been instrumental in observing the time-dependent decrease of the parent compound and the corresponding increase of enzymatic reaction byproducts, such as (methylthio)adenosine (MTA), which results from this compound's irreversible binding to the enzyme nih.govresearchgate.net.

The versatility of HPLC allows for its application in diverse analytical scenarios, including the analysis of drug residues, where it is often combined with UV or Mass Spectrometry (MS) detection researchgate.net. For comprehensive metabolite analysis, particularly in untargeted metabolomics studies, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) serve as primary analytical platforms, offering high selectivity and sensitivity nih.govau.dknih.gov. Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) has also been utilized for targeted metabolomics analysis, which would be applicable to this compound and its metabolic profile usc.edu.

Spectrophotometric and Fluorometric Assays for Enzyme Activity and Inhibition Studies

Spectrophotometric and fluorometric assays are crucial for characterizing this compound's impact on enzyme activity, particularly its inhibitory mechanisms. This compound has been demonstrated to inhibit S-adenosylmethionine decarboxylase (AdoMet-DC) in a time-dependent manner nih.govresearchgate.net. Kinetic parameters, such as the inhibition constant (K_I) and the inactivation rate constant (k_inact), are typically determined using these types of assays. For this compound, the K_I was found to be 18.3 µM, with a k_inact of 0.133 min^-1 nih.govresearchgate.net.

Spectrophotometric assays monitor changes in light absorbance by reactants or products over time, often in the UV/visible range (100-1100 nm) creative-enzymes.com. For instance, enzyme-coupled continuous spectrophotometric assays can quantify S-adenosyl-L-methionine (AdoMet/SAM)-dependent methyltransferase activity by tracking changes in absorbance, such as the decrease at 265 nm due to adenine (B156593) deamination nih.gov. Similarly, the consumption of cofactors like NADH or NADPH can be monitored by a decrease in UV absorbance at 340 nm creative-enzymes.com.

Fluorometric assays, on the other hand, measure changes in fluorescence intensity. These assays are highly sensitive and are used for various enzyme activity studies. For example, adenosine (B11128) deaminase (ADA) activity can be quantified fluorometrically with excitation/emission wavelengths of 535/587 nm abcam.comabcam.com. Other applications include monitoring oxidative burst activity using 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA) nih.gov and assessing adipogenesis by measuring fluorescent products at 535 nm excitation and 587 nm emission elabscience.com. Enzyme inhibition studies, which often utilize these assays, are critical for understanding a compound's potential impact on drug-metabolizing enzymes bioivt.com.

Table 1: Kinetic Parameters of this compound's Inhibition of AdoMet-DC

ParameterValueReference
K_I18.3 µM nih.govresearchgate.net
k_inact0.133 min⁻¹ nih.govresearchgate.net

Advanced Mass Spectrometry Techniques for Metabolite Identification and Profiling

Advanced mass spectrometry techniques are indispensable for the detailed identification and profiling of this compound and its metabolites, especially in complex biological matrices. High-resolution accurate mass (HRAM) spectrometers, including quadrupole Time-of-Flight (QTOF) and Orbitrap instruments, are widely employed for targeted and untargeted analyses nih.govthermofisher.comnih.govbioanalysis-zone.com. These instruments offer superior selectivity by effectively resolving co-eluting interferences, allowing for the extraction of fragment ion chromatograms from high-resolution MS/MS data using narrow mass tolerances nih.gov.

Mass spectrometry-based metabolomics workflows involve several critical steps, including sample preparation, metabolite extraction, chromatographic separation, MS analysis, and data processing nih.gov. Computational algorithms, such as ADAP, are utilized for the automated preprocessing of untargeted LC-MS and GC-MS metabolomics data, encompassing steps like extracted ion chromatogram construction, chromatographic peak detection, spectral deconvolution, and alignment nih.gov. The ability of HRAM MS to provide exact mass measurements is crucial for distinguishing between molecules with different elemental compositions but similar nominal masses, thereby aiding in the unambiguous identification of this compound and its metabolic products bioanalysis-zone.com.

Biophysical Methods for Characterizing this compound's Molecular Interactions

Biophysical methods are employed to characterize the molecular interactions of this compound, providing insights into its binding mechanisms, conformational changes, and stability. These techniques are broadly applicable to small molecules, peptides, nucleic acids, and proteins, allowing for the study of higher-order structure, stability, and aggregation kbibiopharma.com.

Key biophysical techniques include:

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique used to directly measure the thermodynamic parameters (enthalpy, entropy, binding constant) of molecular interactions, providing a comprehensive understanding of binding mechanisms nih.govnih.govchemrxiv.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, including 1H-15N 2D NMR and 31P-NMR, is utilized to study conformational changes and specific binding interactions between a compound like this compound and its target proteins nih.govchemrxiv.orgscholaris.canih.gov.

Differential Scanning Calorimetry (DSC): DSC measures the thermal stability of molecules by monitoring heat changes associated with conformational transitions, which can indicate the impact of binding on protein stability kbibiopharma.comnih.gov.

Dynamic Light Scattering (DLS) and Multi-Angle Light Scattering (MALS): These techniques are used to determine the size, aggregation state, and molecular mass of molecules in solution, providing information on this compound's potential to induce or participate in aggregation kbibiopharma.comnih.gov.

Surface Plasmon Resonance (SPR): While not explicitly detailed for this compound in the search results, SPR is a widely used label-free technique for real-time measurement of binding kinetics and affinities between a small molecule and a macromolecular target.

Fluorescence Spectroscopy and Circular Dichroism (CD): These methods can probe changes in protein conformation upon ligand binding. Fluorescence spectroscopy can monitor intrinsic protein fluorescence changes or utilize extrinsic fluorescent probes, while CD provides information on the secondary structure of proteins kbibiopharma.com.

These biophysical approaches collectively offer a holistic view of this compound's interactions at the molecular level, complementing the data obtained from chromatographic and enzymatic assays.

Table 2: Common Biophysical Techniques for Molecular Interaction Characterization

TechniquePrincipleInformation Provided
ITCMeasures heat changes upon bindingBinding affinity (K_D), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)
NMR SpectroscopyDetects changes in nuclear spins upon molecular interactionLigand binding sites, conformational changes, dynamics
DSCMeasures heat capacity as a function of temperatureThermal stability, unfolding transitions
DLSMeasures intensity fluctuations of scattered lightHydrodynamic size, aggregation state
MALSMeasures light scattering at multiple anglesAbsolute molecular weight, oligomeric state

Broader Research Implications and Future Directions

Adomac as a Foundational Scaffold for Novel Chemical Biology Research

This compound, through its demonstrated activity as an inhibitor of S-adenosylmethionine decarboxylase (AdoMetDC), serves as a foundational scaffold for novel chemical biology research. AdoMetDC is a rate-limiting enzyme in the polyamine biosynthetic pathway, responsible for producing S-adenosylmethioninamine, a precursor for spermidine (B129725) and spermine (B22157) synthesis [1, 16 in previous search]. By inhibiting this enzyme, this compound and its analogues (e.g., this compound, AdoMao, AdoHyz) can disrupt the intricate balance of intracellular polyamine levels [16 in previous search, 31 in previous search].

This inhibitory capacity makes this compound a critical chemical probe for dissecting the roles of polyamines in various cellular processes, including cell proliferation, differentiation, and apoptosis [2, 3, 11 in previous search]. Researchers can utilize this compound's core structure as a starting point to synthesize diverse derivatives, each with potentially altered selectivity, potency, or mechanism of action against AdoMetDC or other related enzymes. This scaffold-based approach enables the systematic exploration of chemical space around the polyamine metabolic pathway, facilitating the identification of new targets and the elucidation of complex biological networks influenced by polyamines [19 in previous search, 26 in previous search, 27 in previous search]. For instance, understanding how this compound interacts with AdoMetDC can inform the design of probes to study enzyme kinetics, allosteric regulation, or the dynamic interplay between polyamine biosynthesis and other metabolic pathways.

Exploration of Structure-Based Drug Design Strategies for Next-Generation Polyamine Metabolism Modulators

The insights gained from this compound's interaction with AdoMetDC are instrumental in advancing structure-based drug design (SBDD) strategies for next-generation polyamine metabolism modulators. SBDD leverages the three-dimensional structural information of target proteins to design compounds that bind with high affinity and specificity [7 in previous search, 23 in previous search]. In the context of AdoMetDC, understanding the binding mode of this compound and its analogues can guide the rational design of more effective inhibitors.

For example, studies have shown that this compound inhibits AdoMetDC in a time-dependent manner, suggesting an irreversible or tight-binding mechanism [31 in previous search]. This detailed kinetic and mechanistic information, combined with potential crystallographic or computational models of this compound-AdoMetDC complexes, can reveal critical interaction points, such as specific amino acid residues within the enzyme's active site [7 in previous search, 29 in previous search].

Table 1: Key Kinetic Parameters of this compound Inhibition of AdoMetDC

ParameterValueUnitReference
KI18.3µM[31 in previous search]
kinact0.133min-1[31 in previous search]

This data indicates that this compound is a potent irreversible inhibitor. By analyzing these interactions, medicinal chemists can design new compounds that optimize binding affinity, improve selectivity, and overcome potential resistance mechanisms. Computational approaches like molecular docking and molecular dynamics simulations can predict how modifications to the this compound scaffold might affect its binding to AdoMetDC, leading to the development of compounds with enhanced therapeutic profiles [7 in previous search, 29 in previous search]. Furthermore, such strategies can extend beyond direct enzyme inhibition to design compounds that modulate polyamine transport systems or polyamine-interacting proteins, offering diverse approaches to control polyamine homeostasis [14 in previous search].

Integration of this compound Research into Broader Chemical Biology and Drug Discovery Pipelines

Research involving this compound and its impact on polyamine metabolism is increasingly integrated into broader chemical biology and drug discovery pipelines. The dysregulation of polyamine metabolism is a hallmark of various diseases, particularly cancer and parasitic infections, making it an attractive therapeutic target [2, 3, 10 in previous search, 11 in previous search, 13 in previous search, 14 in previous search].

The insights derived from this compound-based studies contribute to several stages of the drug discovery process:

Target Validation : By precisely modulating AdoMetDC activity, this compound helps validate this enzyme as a viable therapeutic target. Understanding the phenotypic consequences of AdoMetDC inhibition using this compound contributes to confirming the target's relevance to disease progression.

Lead Identification and Optimization : this compound's structure and its derivatives serve as lead compounds for further optimization. High-throughput screening campaigns, often incorporating computational methods, can identify new chemical entities with similar or improved activity, building upon the foundational knowledge provided by this compound [23 in previous search, 25 in previous search].

Mechanism of Action Studies : this compound facilitates detailed studies into the molecular mechanisms by which polyamine pathway modulation affects cellular physiology, gene expression, and immune responses [13 in previous search]. This understanding is crucial for developing drugs with predictable effects and for identifying potential biomarkers for patient stratification.

Combination Therapies : Given the complexity of polyamine metabolism and its interplay with other cellular pathways (e.g., MYC oncogene, PTEN-PI3K-mTORC1, WNT, RAS pathways), this compound research can inform the development of combination therapies [2, 10 in previous search]. For instance, combining AdoMetDC inhibitors with other agents targeting different aspects of polyamine metabolism (e.g., ornithine decarboxylase inhibitors like DFMO or polyamine transport inhibitors) or other oncogenic pathways may yield synergistic effects [2, 3, 11 in previous search].

The integration of advanced analytical tools, including multi-omics approaches (genomics, transcriptomics, proteomics, metabolomics) and AI/machine learning, further accelerates this process by enabling comprehensive analysis of this compound's effects and predicting optimal drug candidates [5, 6, 15 in previous search, 18 in previous search, 25 in previous search].

Challenges and Opportunities in Modulating Polyamine Metabolism for Research and Therapeutic Development

Modulating polyamine metabolism presents both significant challenges and promising opportunities for research and therapeutic development.

Challenges:

Off-Target Effects : The polyamines themselves are involved in numerous fundamental cellular processes, and broad modulation can lead to unintended off-target effects or toxicity nih.govnih.gov. Designing highly selective modulators remains a challenge.

Drug Delivery and Pharmacokinetics : Ensuring effective delivery of polyamine modulators to target tissues and maintaining therapeutic concentrations can be difficult due to their chemical properties and cellular uptake mechanisms [14 in previous search].

Heterogeneity of Disease : Polyamine dysregulation can vary across different disease types or even within different patient populations for the same disease, necessitating personalized therapeutic strategies [4 in previous search].

Opportunities:

Novel Drug Targets : The complex interplay of polyamine metabolism with other oncogenic and cell signaling pathways offers new points of intervention beyond direct enzyme inhibition [2, 10 in previous search]. Research with this compound can help identify these novel targets.

Combination Therapies : Overcoming compensatory mechanisms can be achieved through rational design of combination therapies that simultaneously target multiple enzymes or transport systems in the polyamine pathway, or combine polyamine modulators with agents targeting other oncogenic pathways [2, 3, 10 in previous search].

Biomarker Discovery : Research into polyamine metabolism can lead to the discovery of biomarkers that predict patient response to polyamine-targeted therapies, enabling more precise medicine [15 in previous search].

Chemoprevention : The role of polyamines in early stages of disease development, particularly cancer, presents an opportunity for chemoprevention strategies, where polyamine modulators could be used to reduce disease risk in at-risk individuals [10 in previous search, 11 in previous search].

Advanced Design Methodologies : The increasing sophistication of structure-based drug design, computational chemistry, and AI/machine learning offers unprecedented opportunities to rapidly identify, design, and optimize next-generation polyamine metabolism modulators with improved efficacy and reduced side effects [5, 6, 25 in previous search, 29 in previous search].

Q & A

Q. What is the mechanism of action of AdoMac as an inhibitor of S-adenosylmethionine decarboxylase (AdoMet-DC)?

this compound acts as an enzyme-activated, irreversible inhibitor of AdoMet-DC. Its inhibition involves time-dependent binding, with a kinetic profile characterized by a KI of 18.3 µM and a kinact of 0.133 min<sup>−1</sup>. HPLC analysis confirms the irreversible nature, showing a decrease in this compound peaks and a corresponding increase in (methylthio)adenosine (MTA), a byproduct of enzyme-inhibitor covalent binding .

Q. What experimental protocols are recommended for studying this compound’s inhibitory effects in vitro?

  • Use time-course assays to monitor enzyme activity loss over time.
  • Pre-incubate this compound with AdoMet-DC to assess time-dependent inactivation.
  • Include controls with competitive inhibitors (e.g., methylglyoxal bis(guanylhydrazone)) to validate specificity.
  • Employ dialysis post-inhibition to confirm irreversibility .

Q. How should researchers handle data reproducibility challenges when working with this compound?

  • Standardize enzyme sources and assay conditions (pH, temperature, cofactors).
  • Validate instrument calibration (e.g., HPLC retention times, spectrophotometric measurements).
  • Replicate experiments with independent enzyme preparations to rule out batch variability .

Advanced Research Questions

Q. How can researchers optimize this compound’s inhibition kinetics (KI and kinact) under varying experimental conditions?

  • Variable Screening: Test pH (6.5–8.5), temperature (25–37°C), and ionic strength to identify optimal binding conditions.
  • Pre-steady-state Kinetics: Use stopped-flow techniques to capture early-phase inhibition.
  • Computational Modeling: Apply molecular docking to predict this compound-enzyme interactions and guide mutagenesis studies .

Q. What methodologies are suitable for resolving contradictions in this compound’s inhibition efficacy across studies?

  • Meta-analysis: Aggregate data from multiple studies to identify confounding variables (e.g., enzyme isoforms, assay buffers).
  • Cross-validation: Compare results with orthogonal techniques (e.g., mass spectrometry for covalent adduct detection).
  • Error Analysis: Quantify uncertainties in KI and kinact using error propagation models .

Q. How can researchers design experiments to distinguish this compound’s enzyme-specific effects from off-target interactions?

  • Proteomic Profiling: Use activity-based protein profiling (ABPP) to identify off-target enzymes.
  • Structural Analogues: Test derivatives of this compound with modified functional groups to isolate critical binding motifs.
  • Cellular Models: Validate specificity in cell lines with CRISPR-mediated AdoMet-DC knockouts .

Methodological Guidelines for Data Presentation

Parameter This compound Example Best Practice
KI18.3 µMReport with 95% confidence intervals
kinact0.133 min<sup>−1</sup>Include error margins (e.g., ±0.015 min<sup>−1</sup>)
Enzyme Activity AssaysSpectrophotometric (OD340)Specify detection limits and calibration curves

Table 1: Key parameters and reporting standards for this compound studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adomac
Reactant of Route 2
Adomac

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.